Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is a chemical compound with the CAS number 127695-07-2. This compound is known for its unique structure, which includes both ethylthio and ethoxy groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt typically involves the reaction of ethylthioethanol with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamodithioic acid, ammonium salt
- Carbamodithioic acid, sodium salt
- Carbamodithioic acid, potassium salt
Uniqueness
Carbamodithioic acid, (2-(2-(ethylthio)ethoxy)ethyl)-, monopotassium salt is unique due to its specific combination of ethylthio and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
127695-07-2 |
---|---|
Molekularformel |
C7H14KNOS3 |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
potassium;N-[2-(2-ethylsulfanylethoxy)ethyl]carbamodithioate |
InChI |
InChI=1S/C7H15NOS3.K/c1-2-12-6-5-9-4-3-8-7(10)11;/h2-6H2,1H3,(H2,8,10,11);/q;+1/p-1 |
InChI-Schlüssel |
NTWYYRAHFJXNMX-UHFFFAOYSA-M |
Kanonische SMILES |
CCSCCOCCNC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.